molecular formula C19H20N2 B7549626 N-[(1-benzylindol-3-yl)methyl]cyclopropanamine

N-[(1-benzylindol-3-yl)methyl]cyclopropanamine

Cat. No. B7549626
M. Wt: 276.4 g/mol
InChI Key: DAICRRZQJMRDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzylindol-3-yl)methyl]cyclopropanamine, also known as BMCP, is a novel compound that has been developed for scientific research purposes. It is a cyclopropane analog of serotonin and has been found to have potential applications in the field of neuroscience.

Mechanism of Action

N-[(1-benzylindol-3-yl)methyl]cyclopropanamine acts as a partial agonist at the serotonin 5-HT2A receptor and a full agonist at the serotonin 5-HT2C receptor. It has been found to increase the activity of these receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. N-[(1-benzylindol-3-yl)methyl]cyclopropanamine has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its effects on mood and cognition.
Biochemical and Physiological Effects
N-[(1-benzylindol-3-yl)methyl]cyclopropanamine has been found to have a range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity and induce hyperthermia in rats. It has also been found to enhance working memory and cognitive flexibility in a mouse model of schizophrenia. N-[(1-benzylindol-3-yl)methyl]cyclopropanamine has been studied for its potential as a treatment for depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of N-[(1-benzylindol-3-yl)methyl]cyclopropanamine is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in the brain. N-[(1-benzylindol-3-yl)methyl]cyclopropanamine has also been found to have good oral bioavailability and a long half-life in rats, which may make it a suitable candidate for further development as a therapeutic agent. One limitation of N-[(1-benzylindol-3-yl)methyl]cyclopropanamine is its moderate affinity for the serotonin 5-HT2C receptor, which may complicate interpretation of its effects on behavior and neurotransmitter release.

Future Directions

For research on N-[(1-benzylindol-3-yl)methyl]cyclopropanamine include further investigation of its effects on neurotransmitter release and neuronal activity in the brain. Studies could also explore its potential as a treatment for psychiatric disorders such as depression, anxiety, and schizophrenia. The development of more selective compounds that target the serotonin 5-HT2A receptor could provide further insights into the role of this receptor in the brain. Additionally, studies could investigate the effects of N-[(1-benzylindol-3-yl)methyl]cyclopropanamine on other serotonin receptors and their potential as targets for therapeutic interventions.

Synthesis Methods

The synthesis of N-[(1-benzylindol-3-yl)methyl]cyclopropanamine involves the reaction of 1-benzylindole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction yields N-[(1-benzylindol-3-yl)methyl]cyclopropanamine as a white solid which can be purified by recrystallization. The purity of N-[(1-benzylindol-3-yl)methyl]cyclopropanamine can be confirmed by NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[(1-benzylindol-3-yl)methyl]cyclopropanamine has been studied for its potential use in the field of neuroscience. It has been found to have high affinity for the serotonin 5-HT2A receptor and moderate affinity for the serotonin 5-HT2C receptor. These receptors are involved in the regulation of mood, cognition, and perception. N-[(1-benzylindol-3-yl)methyl]cyclopropanamine has been used in studies to investigate the role of these receptors in the brain and their potential as targets for therapeutic interventions.

properties

IUPAC Name

N-[(1-benzylindol-3-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-2-6-15(7-3-1)13-21-14-16(12-20-17-10-11-17)18-8-4-5-9-19(18)21/h1-9,14,17,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICRRZQJMRDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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